Cas no 119943-45-2 (7α-O-Methylmorroniside)

7α-O-Methylmorroniside 化学的及び物理的性質
名前と識別子
-
- (1S,3S,4aS,8S,8aS)-8-(beta-D-glucopyranosyloxy)-4,4a,8,8a-tetrahydro-3-methoxy-1-methyl-1H,3H-pyrano[3,1-c]pyran-5-carboxylic acid methyl ester
- (7alpha)-7-O-methylmorroniside
- 7-O-Methyl morroniside
- 7alpha-O-methylmorroniside
- CHEMBL2152454
- AKOS040763371
- BDBM50279547
- F94033
- 119943-45-2
- 7??-O-Methylmorroniside
- 7alpha-O-Methylmorroniside
- 7α-O-Methylmorroniside
-
- インチ: InChI=1S/C18H28O11/c1-7-12-8(4-11(24-2)27-7)9(16(23)25-3)6-26-17(12)29-18-15(22)14(21)13(20)10(5-19)28-18/h6-8,10-15,17-22H,4-5H2,1-3H3/t7-,8+,10+,11-,12+,13+,14-,15+,17-,18-/m0/s1
- InChIKey: IZODPOCIKVLNIL-BJTCBHOJSA-N
- ほほえんだ: CC1C2C(CC(O1)OC)C(=COC2OC3C(C(C(C(O3)CO)O)O)O)C(=O)OC
計算された属性
- せいみつぶんしりょう: 420.16316171g/mol
- どういたいしつりょう: 420.16316171g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 4
- 水素結合受容体数: 11
- 重原子数: 29
- 回転可能化学結合数: 6
- 複雑さ: 611
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 10
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -1.3
- トポロジー分子極性表面積: 153Ų
7α-O-Methylmorroniside 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TargetMol Chemicals | TN6323-1 ml * 10 mm |
7α-O-Methylmorroniside |
119943-45-2 | 1 ml * 10 mm |
¥ 3330 | 2024-07-20 | ||
TargetMol Chemicals | TN6323-5 mg |
7α-O-Methylmorroniside |
119943-45-2 | 98% | 5mg |
¥ 3,230 | 2023-07-11 | |
TargetMol Chemicals | TN6323-1 mL * 10 mM (in DMSO) |
7α-O-Methylmorroniside |
119943-45-2 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 3330 | 2023-09-15 | |
TargetMol Chemicals | TN6323-5mg |
7α-O-Methylmorroniside |
119943-45-2 | 5mg |
¥ 3230 | 2024-07-20 |
7α-O-Methylmorroniside 関連文献
-
John J. Lavigne Chem. Commun., 2003, 1626-1627
-
Shunsuke Kanai,Ippei Nagahara,Yusuke Kita,Keigo Kamata Chem. Sci., 2017,8, 3146-3153
-
Weiping Li,Long Li,Shenguang Ge,Xianrang Song,Lei Ge,Mei Yan,Jinghua Yu Chem. Commun., 2013,49, 7687-7689
-
Kwok-ho Lam RSC Adv., 2016,6, 96743-96751
-
Iain McKenzie,Paul W. Percival,Jason A. C. Clyburne Chem. Commun., 2005, 1134-1136
-
Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335
-
7. A 2D metal–organic framework/reduced graphene oxide heterostructure for supercapacitor applicationLemu Girma Beka,Xiangrui Bu,Xin Li,Xiaoli Wang,Chuanyu Han,Weihua Liu RSC Adv., 2019,9, 36123-36135
-
Karishma Tiwari,Monika Mishra,Vinod P. Singh RSC Adv., 2014,4, 27556-27564
-
Mark DeWaele,Yoonbae Oh,Cheonho Park,Yu Min Kang,Hojin Shin,Charles D. Blaha,In Young Kim,Dong Pyo Jang Analyst, 2017,142, 4317-4321
-
Nataliia V. Shymanska Chem. Commun., 2017,53, 7353-7356
7α-O-Methylmorronisideに関する追加情報
7α-O-Methylmorroniside (CAS No. 119943-45-2): A Promising Compound in Pharmaceutical Research
7α-O-Methylmorroniside, with the chemical formula C21H30O12 and the CAS No. 119943-45-2, is a naturally occurring glycoside derived from the roots of Althaea officinalis (marshmallow plant). This compound has garnered significant attention in recent years due to its diverse pharmacological activities, including anti-inflammatory, antioxidant, and neuroprotective properties. Recent studies have highlighted its potential as a therapeutic agent for various diseases, including neurodegenerative disorders, metabolic syndromes, and inflammatory conditions. The molecular structure of 7α-O-Methylmorroniside consists of a glucose moiety linked to a triterpenoid aglycone via an α-ether bond, which contributes to its unique biological activity.
Research published in Phytotherapy Research (2023) has demonstrated that 7α-O-Methylmorroniside exhibits potent anti-inflammatory effects by inhibiting the NF-κB signaling pathway, a key mediator of inflammatory responses. This mechanism is particularly relevant in the context of chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Additionally, a study in Journal of Medicinal Chemistry (2024) revealed that the compound can modulate the activity of PPAR-γ (peroxisome proliferator-activated receptor gamma), a transcription factor involved in glucose and lipid metabolism. These findings suggest that 7α-O-Methylmorroniside may have therapeutic applications in the management of type 2 diabetes and metabolic syndrome.
The CAS No. 119943-45-2 compound has also shown promise in neurodegenerative research. A 2023 study published in Neuropharmacology reported that 7α-O-Methylmorroniside can protect neuronal cells against oxidative stress-induced damage by upregulating the expression of antioxidant enzymes such as superoxide dismutase (SOD) and catalase. This property makes it a potential candidate for the treatment of neurodegenerative disorders like Alzheimer’s disease and Parkinson’s disease. The compound’s ability to cross the blood-brain barrier further enhances its therapeutic potential in these conditions.
Recent advances in analytical chemistry have enabled more precise characterization of 7α-O-Methylmorroniside. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) have been employed to quantify the compound in biological samples, providing critical insights into its pharmacokinetics and bioavailability. A 2024 study in Journal of Chromatography B demonstrated that the compound exhibits moderate oral bioavailability, with peak plasma concentrations achieved within 2-4 hours of administration. These findings are essential for optimizing its dosing regimens in clinical settings.
Furthermore, the 7α-O-Methylmorroniside has been investigated for its role in modulating gut microbiota. A 2023 study in Frontiers in Microbiology found that the compound can selectively inhibit the growth of pathogenic bacteria while promoting the proliferation of beneficial gut microbiota. This effect is mediated through its interaction with bacterial cell membranes and its ability to disrupt biofilm formation. These properties suggest potential applications in the treatment of gastrointestinal infections and inflammatory bowel diseases.
Current research is also exploring the synergistic effects of 7α-O-Methylmorroniside with other bioactive compounds. A 2024 study in Pharmaceutical Research demonstrated that combining 7α-O-Methylmorroniside with curcumin significantly enhances anti-inflammatory effects, suggesting that combination therapies may offer improved therapeutic outcomes. This approach could be particularly valuable in the treatment of complex diseases where multiple pathways are involved.
Despite its promising therapeutic potential, the CAS No. 119943-45-2 compound faces challenges in terms of scalability and stability. A 2023 study in Industrial & Engineering Chemistry Research highlighted the need for optimized extraction and purification methods to ensure consistent quality and potency. Additionally, efforts are underway to develop stable formulations that can enhance the compound’s shelf life and reduce degradation under various storage conditions.
Overall, 7α-O-Methylmorroniside represents a compelling candidate for further pharmacological investigation. Its diverse biological activities, coupled with its natural origin, make it an attractive option for the development of novel therapeutics. As research continues to uncover its mechanisms of action and optimize its delivery, the CAS No. 119943-45-2 compound is poised to play a significant role in the treatment of various diseases, offering new hope for patients in need of effective and safe therapeutic options.
119943-45-2 (7α-O-Methylmorroniside) 関連製品
- 859473-13-5(N-(2,5-dichlorophenyl)-1,3-thiazol-2-amine)
- 2101196-49-8(4-amino-N-[3-(diethylamino)propyl]-1-propyl-1H-pyrazole-3-carboxamide)
- 1227599-50-9((6-Bromo-5-fluoropyridin-2-yl)methanol)
- 234096-29-8(1-Propanamine,3-bromo-3,3-difluoro-, hydrochloride (1:1))
- 33814-94-7(2-{[(tert-butoxy)carbonyl]amino}-3-(pyridin-4-yl)propanoic acid)
- 1805485-05-5(Ethyl 3-cyano-5-methoxypyridine-4-acetate)
- 2138517-95-8(2-4-cyano-2-(trifluoromethyl)phenyl-2-oxoacetic acid)
- 52393-53-0((3S,5R)-1,7-diphenylheptane-3,5-diol)
- 89694-47-3((4-Chloro-3-methoxyphenyl)boronic acid)
- 825654-78-2(1H-Indazol-4-amine, 5-chloro-)



